5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
Description
The exact mass of the compound this compound is 424.22228878 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-22(2,3)17-6-7-18-23-24-20(28(18)25-17)14-8-10-27(11-9-14)21(30)15-13-26(4)19(29)12-16(15)31-5/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQBCMIUUDPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a novel synthetic molecule that combines multiple pharmacophoric elements. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- A triazolo[4,3-b]pyridazine moiety which is known for its diverse pharmacological activities.
- A piperidine ring that contributes to its binding interactions.
- A dihydropyridinone structure that may enhance its bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have shown the following mechanisms:
- Inhibition of Protein Kinases : Compounds with a triazole scaffold are known to inhibit c-Met protein kinase, which plays a crucial role in cellular growth and survival pathways .
- Calcium Sensitization : The compound may sensitize cardiac contractile proteins to calcium ions, enhancing cardiac contractility .
- Antioxidant Properties : The presence of methoxy and carbonyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress .
Anticancer Activity
Several studies have reported the anticancer properties of related compounds. For instance:
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines such as HCT116 (colon carcinoma) and MCF-7 (breast cancer), with IC50 values reported in the micromolar range .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}...) | HCT116 | 6.2 |
| 5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}...) | MCF-7 | 27.3 |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against pathogenic bacteria. Related triazole compounds have been evaluated for their antibacterial properties with effectiveness comparable to standard antibiotics like chloramphenicol .
Analgesic and Anti-inflammatory Effects
Similar structures have been documented to exhibit analgesic and anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways .
Case Studies
- Cardiovascular Studies : In a study evaluating the effects on cardiac function, derivatives of the triazolo-pyridazine core were shown to improve cardiac contractility in isolated heart models by enhancing calcium sensitivity .
- Cancer Research : A recent investigation into the anticancer effects of compounds with similar scaffolds revealed that they could induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
